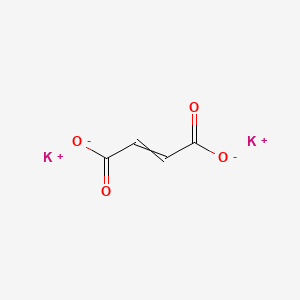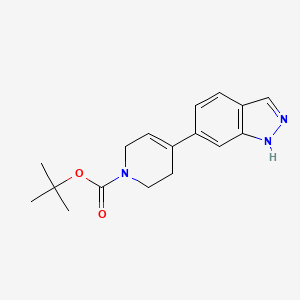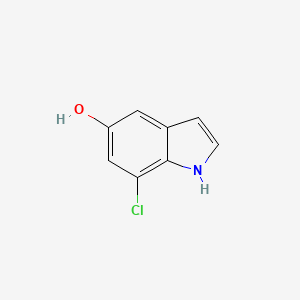
7-chloro-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the 7th position and a hydroxyl group at the 5th position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-indol-5-ol can be achieved through various methods. One common approach involves the Leimgruber–Batcho indole synthesis, which is a well-established method for constructing indole rings . This method typically involves the reaction of an aryl hydrazine with an aldehyde or ketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
7-chloro-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, which can lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which lacks the chlorine and hydroxyl groups.
5-hydroxyindole: Similar to 7-chloro-1H-indol-5-ol but without the chlorine atom.
7-chloroindole: Lacks the hydroxyl group at the 5th position.
Uniqueness
This compound is unique due to the presence of both the chlorine atom at the 7th position and the hydroxyl group at the 5th position. These functional groups can significantly influence the compound’s chemical reactivity and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-1H-indol-5-ol |
InChI |
InChI=1S/C8H6ClNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |
InChI Key |
FLGWJSFKCJRSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


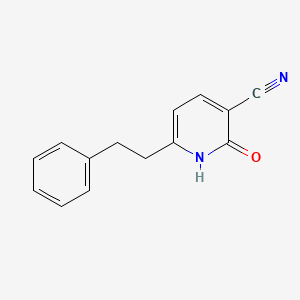
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
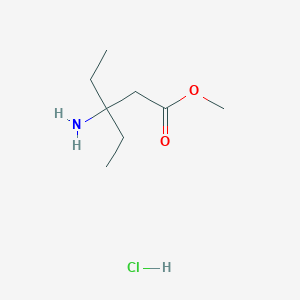
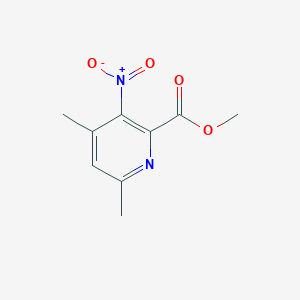

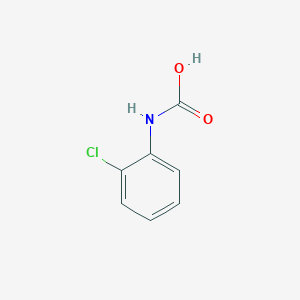
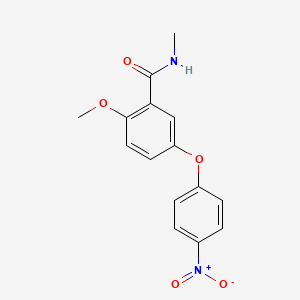
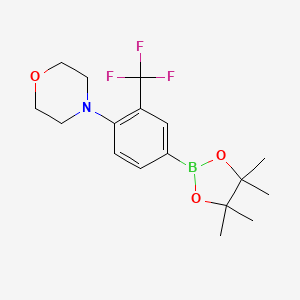
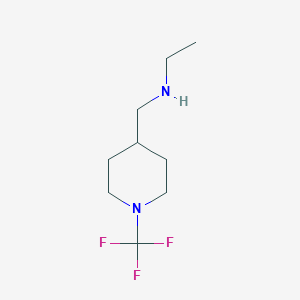
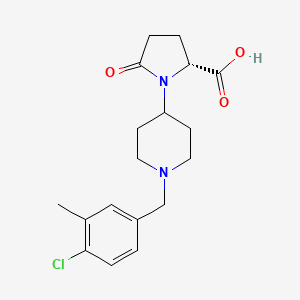

![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)
